3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide
Description
3-((2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core linked via an ethylcarbamoyl bridge to a pyridine 1-oxide moiety. The pyridine 1-oxide substituent may enhance solubility or modulate reactivity through electron-withdrawing effects .
Properties
IUPAC Name |
1-oxido-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-14(11-4-3-8-19(23)10-11)16-7-9-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8,10H,7,9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGFLHRQSEQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C[N+](=CC=C3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is the condensation of 1,2,3-benzotriazin-4(3H)-one with an appropriate pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce more stable reduced forms of the compound.
Scientific Research Applications
3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The compound shares critical motifs with several coupling reagents (Table 1):
Key Observations :
- The target compound replaces traditional uronium/guanidinium groups (e.g., in HDPyU or isouronium derivatives) with a pyridine 1-oxide-carbamoyl chain.
- Unlike HDPyU or HDMCB, which use PF₆⁻ or BF₄⁻ counterions for stability, the counterion for the target compound is unspecified, which could influence solubility or shelf life.
Reactivity and Application in Amide Bond Formation
- HDPyU: Known for high efficiency in solid-phase peptide synthesis (SPPS) due to rapid activation of carboxylic acids. The pyrrolidinium group enhances solubility in polar aprotic solvents like DMF .
- Isouronium Derivative (BD17882) : Exhibits 97% purity (commercial data) and is used in large-scale syntheses. The BF₄⁻ counterion offers moderate stability but may require low-temperature storage .
- Target Compound : The pyridine 1-oxide group likely increases electron-withdrawing capacity, accelerating the formation of active esters. However, the absence of a strong counterion (e.g., PF₆⁻) may limit its stability compared to HDPyU or HDMCB .
Solubility and Stability
- HDMCB/HDMFB : Chloro/trifluoromethyl substituents improve lipid solubility, making them suitable for hydrophobic environments. PF₆⁻ counterions ensure stability at room temperature .
- Target Compound : The pyridine 1-oxide moiety enhances hydrophilicity, which may benefit aqueous-organic biphasic systems. However, the lack of a stabilizing counterion could necessitate refrigeration to prevent degradation.
Biological Activity
The compound 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Formula and Characteristics
- IUPAC Name : 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 246.26 g/mol
- CAS Number : Not explicitly listed in available sources.
Structural Insights
The compound contains a pyridine ring substituted with a carbamoyl group, linked to a 4-oxobenzo[d][1,2,3]triazin moiety. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine N-oxide compounds exhibit significant antimicrobial properties. For instance, studies involving similar structures have shown efficacy against various pathogens:
- Antileishmanial Activity : Compounds with similar structural motifs have demonstrated potent activity against Leishmania species. For example, one study reported an EC50 value of 3.6 μM for a related furoxan derivative against Leishmania infantum amastigotes, suggesting that the presence of the N-oxide functionality may enhance bioactivity through mechanisms such as nitric oxide release and protease inhibition .
Cytotoxicity and Selectivity
In vitro studies are crucial for assessing the selectivity and cytotoxicity of potential therapeutic agents. The compound's cytotoxic effects were evaluated in murine peritoneal macrophages, with derivatives showing CC50 values exceeding 500 μM, indicating a relatively high safety margin .
The proposed mechanism of action for compounds similar to 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide includes:
- Nitric Oxide Release : Compounds may undergo biotransformation to release nitric oxide, which is known to exert cytotoxic effects on pathogens.
- Inhibition of Cysteine Proteases : The inhibition of cysteine proteases like CPB has been identified as a critical target in the development of antileishmanial agents .
Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing a series of N-oxide derivatives, including those related to the target compound. The findings highlighted:
- Efficacy Against Leishmania : One derivative reduced parasite burden in infected models by approximately 90% when administered at specific dosages.
- Safety Profile : No significant toxic effects were observed in vivo, affirming the therapeutic potential of these compounds .
Study 2: Structure-Activity Relationship (SAR)
Another important aspect of research has been exploring the SAR of related compounds. Key findings include:
| Compound | EC50 (μM) | CC50 (μM) | Target |
|---|---|---|---|
| Compound A | 3.6 | >500 | Leishmania |
| Compound B | 5.0 | >400 | Trypanosoma |
| Compound C | 4.5 | >600 | Cysteine Protease |
These results underscore the importance of structural modifications in enhancing biological activity while maintaining low toxicity .
Q & A
Basic Research Questions
Q. What validated synthetic routes exist for 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using pyridine 1-oxide derivatives and functionalized benzo-triazinone intermediates. For example, analogous compounds (e.g., TAK-041) were synthesized by reacting 2-(4-oxobenzo-triazin-3-yl)acetic acid with amine derivatives under carbodiimide coupling conditions (e.g., EDCI/HOBt) . Purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane gradients) followed by recrystallization. Purity (>98%) is confirmed via HPLC and NMR (¹H/¹³C) to ensure absence of unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyridine 1-oxide (δ ~8.5–9.0 ppm for aromatic protons) and the 4-oxobenzo-triazinone moiety (distinct downfield shifts due to electron-withdrawing effects) .
- IR : Confirm carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and N-oxide (~1250 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₈H₁₅F₃N₄O₃: 392.3319) .
Q. What solvent systems are optimal for solubility in biological assays?
- Methodological Answer : The compound’s solubility is influenced by the pyridine 1-oxide and carbamoyl groups. Use DMSO for stock solutions (50–100 mM), diluted in PBS or cell culture media (<1% DMSO final). For in vivo studies, co-solvents like PEG-400 or cyclodextrin-based formulations improve bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution (e.g., via LC-MS/MS). For TAK-041, despite in vitro GPR139 agonism (EC₅₀ < 100 nM), poor blood-brain barrier penetration likely contributed to clinical failure .
- Target Engagement Assays : Use PET tracers or ex vivo receptor occupancy studies to confirm target binding in relevant tissues.
- Metabolite Identification : LC-HRMS screens for active/inactive metabolites that may alter efficacy .
Q. What computational strategies predict the compound’s ADMET profile?
- Methodological Answer :
- In Silico Tools : SwissADME or ADMETLab 2.0 predict logP (lipophilicity), CYP450 inhibition, and hERG liability. For analogs like TAK-041, moderate logP (~2.5) correlates with acceptable permeability but suboptimal CNS penetration .
- Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., albumin) to estimate free drug concentration .
Q. How can structural modifications enhance selectivity for related targets (e.g., GPR139 vs. monoamine receptors)?
- Methodological Answer :
- SAR Analysis : Replace the pyridine 1-oxide with quinoline or isoquinoline to modulate steric/electronic effects. For example, substituting the ethylcarbamoyl linker with a methylene group in related compounds improved selectivity by 10-fold .
- Crystallography/Docking : Resolve co-crystal structures with GPR139 to identify key binding residues (e.g., hydrophobic pockets for the benzo-triazinone group) .
Q. What green chemistry approaches can be applied to synthesize this compound?
- Methodological Answer :
- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 6h) and improves yield (e.g., 75% → 90%) by enhancing mass transfer, as demonstrated for triazine-pyridazine analogs .
- Solvent Selection : Replace DMF with Cyrene (a biorenewable solvent) to minimize environmental impact .
Data Contradiction Analysis
Q. Why did structural analogs (e.g., TAK-041) show preclinical promise but fail in clinical trials?
- Critical Analysis :
- Hypothesis 1 : Insufficient CNS exposure due to P-glycoprotein efflux (evidenced by low brain-to-plasma ratios in rodent PK studies) .
- Hypothesis 2 : Off-target effects (e.g., serotonin receptor activation) not detected in vitro. Validate via broad-panel receptor screening .
- Mitigation : Design prodrugs (e.g., ester derivatives) to enhance BBB penetration .
Tables of Key Data
Table 1 : Comparative Physicochemical Properties of Analogous Compounds
Table 2 : Synthetic Optimization Parameters
| Parameter | Conventional Method | Green Method (Proposed) |
|---|---|---|
| Reaction Time | 24h | 6h |
| Yield | 75% | 90% |
| Solvent | DCM | Ethanol/Water |
| Purification | Column Chromatography | Recrystallization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
